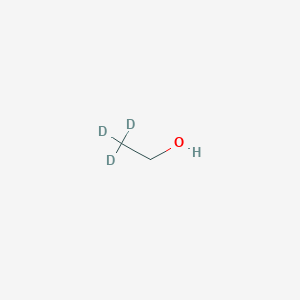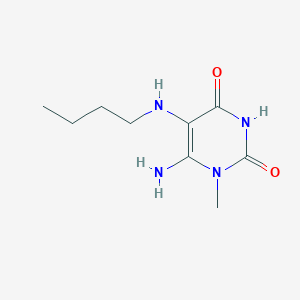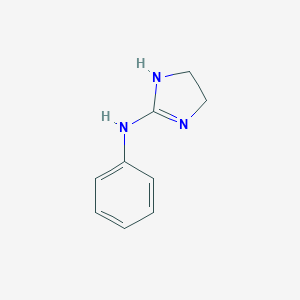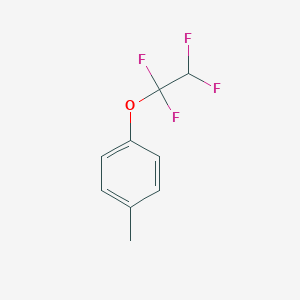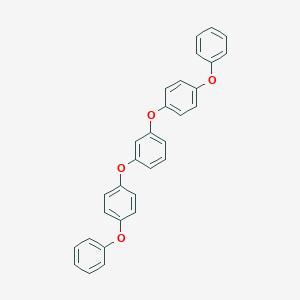
1,3-Bis(4-phenoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-phenoxyphenoxy)benzene, also known as BPPB, is a chemical compound that belongs to the family of bisphenoxyaryls. This compound has gained significant attention due to its unique properties, making it an essential component in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene is not well understood. However, studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has a high affinity for certain receptors in the body, which may be responsible for its various physiological effects.
Biochemische Und Physiologische Effekte
1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have several biochemical and physiological effects. Studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,3-Bis(4-phenoxyphenoxy)benzene in lab experiments is its unique properties. 1,3-Bis(4-phenoxyphenoxy)benzene has a high melting point and is highly stable, making it an ideal compound for use in various experiments. However, one of the limitations of using 1,3-Bis(4-phenoxyphenoxy)benzene is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Bis(4-phenoxyphenoxy)benzene. One of the significant areas of research is the development of new liquid crystal materials using 1,3-Bis(4-phenoxyphenoxy)benzene as a component. Additionally, further studies are needed to understand the mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene and its potential use in the treatment of various diseases.
In conclusion, 1,3-Bis(4-phenoxyphenoxy)benzene is a unique compound that has gained significant attention in various scientific research studies. Its diverse applications and unique properties make it an essential component in the development of various electronic devices and the study of various diseases. Further research is needed to understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1,3-Bis(4-phenoxyphenoxy)benzene is a complex process that involves several steps. One of the most common methods of synthesizing 1,3-Bis(4-phenoxyphenoxy)benzene is through the reaction between 4-bromophenol and 4-phenoxyphenol in the presence of a base. This reaction results in the formation of 1,3-Bis(4-phenoxyphenoxy)benzene, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-phenoxyphenoxy)benzene has been extensively studied for its diverse applications in scientific research. One of the significant applications of 1,3-Bis(4-phenoxyphenoxy)benzene is in the field of liquid crystal research. It is used as a component in the synthesis of liquid crystals, which are widely used in various electronic devices such as televisions and computer screens. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
1638-12-6 |
|---|---|
Produktname |
1,3-Bis(4-phenoxyphenoxy)benzene |
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,3-bis(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-8-23(9-4-1)31-25-14-18-27(19-15-25)33-29-12-7-13-30(22-29)34-28-20-16-26(17-21-28)32-24-10-5-2-6-11-24/h1-22H |
InChI-Schlüssel |
KYSKNYFGWVBAOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Andere CAS-Nummern |
1638-12-6 |
Synonyme |
1,3-bis(4-phenoxyphenoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



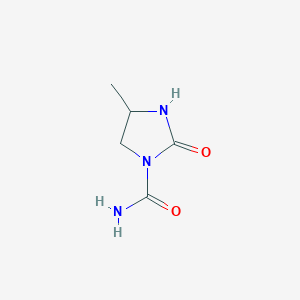
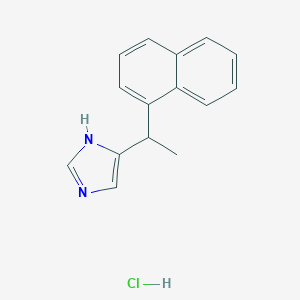
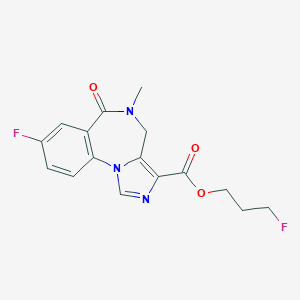
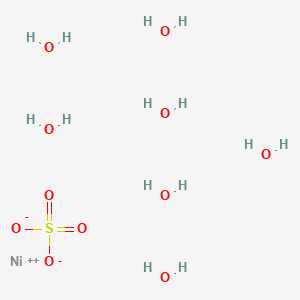
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)

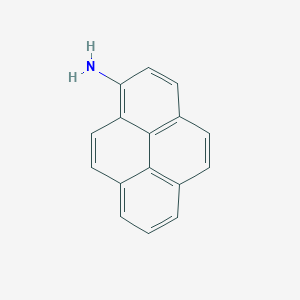
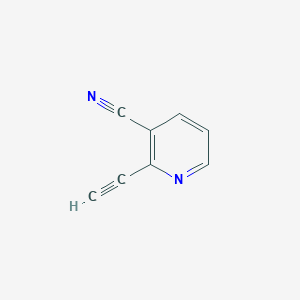
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
